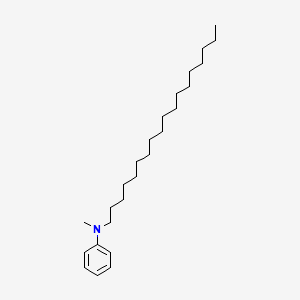

N-Methyl-N-octadecylaniline

Beschreibung

Chemical Structure and Synthesis

N-Methyl-N-octadecylaniline (C₂₅H₄₅N) is a tertiary aromatic amine featuring a methyl (CH₃) and an octadecyl (C₁₈H₃₇) group attached to the nitrogen atom of an aniline moiety. Its molecular weight is approximately 359.64 g/mol, with a hydrophobic octadecyl chain imparting surfactant-like properties.

Synthesis Methods The compound is synthesized via alkylation of N-methylaniline with octadecanoyl chloride in the presence of triethylamine and diethyl ether, yielding 88.3% after purification by solvent recrystallization (methylene chloride/methanol) . Structural confirmation is achieved through mass spectrometry and chromatography .

Eigenschaften

IUPAC Name |

N-methyl-N-octadecylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-26(2)25-22-19-18-20-23-25/h18-20,22-23H,3-17,21,24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURXVYKTTZVULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541837 | |

| Record name | N-Methyl-N-octadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-70-0 | |

| Record name | N-Methyl-N-octadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyl-N-octadecylaniline can be synthesized through the alkylation of N-methylaniline with octadecyl halides. One common method involves the reaction of N-methylaniline with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-N-octadecylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quaternary ammonium compounds using oxidizing agents like water radical cations.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quaternary ammonium compounds.

Substitution: Various substituted aniline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

One of the primary applications of NMOA is in electrochemistry, particularly in the synthesis of polyaniline derivatives. Research has shown that grafting octadecyl chains onto the polyaniline backbone significantly alters its morphology and electrical properties. The electrochemical characterization of poly(N-octadecylaniline) indicates enhanced conductivity and stability, making it suitable for applications in sensors and energy storage devices .

Key Findings:

- The presence of octadecyl chains improves the solubility of polyaniline in organic solvents.

- Enhanced conductivity due to improved charge transport mechanisms.

- Potential use in fabricating electrodes for supercapacitors and batteries.

Material Science

NMOA's amphiphilic nature makes it valuable in material science, particularly in the development of nanocomposites. Its ability to modify surface properties can lead to improved adhesion and compatibility with various substrates.

Applications:

- Coatings: Used as a surfactant in coatings to enhance water resistance and durability.

- Nanocomposites: Acts as a coupling agent in polymer/nanoparticle composites, improving mechanical properties.

Synthesis of Poly(N-octadecylaniline)

A significant study involved the synthesis of poly(N-octadecylaniline) via oxidative polymerization. The resulting material exhibited a unique morphology characterized by fibrous structures, which were analyzed using scanning electron microscopy (SEM). This study highlighted the importance of NMOA in producing conductive polymers with tailored properties .

| Property | Value |

|---|---|

| Conductivity | 0.1 S/cm |

| Morphology | Fibrous structures |

| Solubility | Soluble in organic solvents |

Application in Sensors

Another notable application is the use of NMOA-based materials in sensor technology. The electrochemical sensors developed using poly(N-octadecylaniline) demonstrated high sensitivity and selectivity for detecting environmental pollutants, showcasing the compound's practical utility in monitoring applications.

Wirkmechanismus

The mechanism of action of N-Methyl-N-octadecylaniline involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with cell membranes, altering their permeability and fluidity.

Pathways Involved: It may disrupt microbial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

- Aggregation Behavior: this compound’s long alkyl chain enables stable monolayer formation in Langmuir-Blodgett films, critical for organic semiconductors . Shorter-chain analogues fail to achieve similar molecular order.

- Optical Performance: Azo derivatives of this compound exhibit enhanced non-linear optical responses compared to ethyl or methyl-substituted anilines, attributed to electron-donating alkyl groups .

- Toxicity: Unlike carcinogenic N-Nitrosodimethylamine (), this compound’s low volatility and high molecular weight reduce inhalation risks, though handling precautions remain essential .

Biologische Aktivität

N-Methyl-N-octadecylaniline (NMOA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of NMOA, focusing on its synthesis, characterization, and various biological evaluations, including cytotoxicity, antiviral properties, and enzyme inhibition.

Synthesis and Characterization

NMOA is synthesized through the reaction of N-methylaniline with octadecyl iodide. The reaction typically involves heating the two components in a suitable solvent, leading to the formation of the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of NMOA.

1. Cytotoxic Activity

The cytotoxic effects of NMOA have been evaluated against several cancer cell lines, including:

- Hepatocarcinoma (Huh7)

- Adenocarcinoma (HCT-8)

- Acute Myeloid Leukemia (THP-1)

The half-maximal inhibitory concentration (CC50) values for these cell lines were reported as follows:

| Cell Line | CC50 (µM) |

|---|---|

| Huh7 | 233 - 386 |

| THP-1 | 148 - 227 |

| HCT-8 | Not specified |

These results indicate that NMOA exhibits significant cytotoxicity against certain cancer cell lines, with varying degrees of potency.

2. Antiviral Activity

NMOA was also tested for its antiviral properties against several viruses, including:

- Human Coronavirus (HCoV-OC43)

- Dengue Virus

- Pseudotyped HIV-1

The effective concentration (EC50) values for antiviral activity ranged from 67.74 to 95.76 µM, with selectivity indices (SI) between 3.2 and >6.28. The results suggest that while NMOA has antiviral potential, its efficacy may vary depending on the specific virus.

3. Enzyme Inhibition

One of the notable biological activities of NMOA is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these enzymes were determined as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Butyrylcholinesterase | 4 |

| Acetylcholinesterase | 10.4 |

The data indicates that NMOA exhibits a stronger inhibitory effect on BuChE compared to AChE.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between NMOA and target enzymes. These studies revealed that the presence of an N-methyl group significantly influences the conformation of the compound, which in turn affects its biological activity. For instance, it was found that:

- N-methylation increases BuChE inhibition by approximately two-fold.

- The structural modifications lead to varied selectivity and potency against different targets.

Case Studies

Recent studies have explored the therapeutic potential of NMOA derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterase enzymes is particularly relevant in this context, as it can enhance cholinergic transmission in patients suffering from cognitive decline.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Methyl-N-octadecylaniline, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives. A two-step approach may include:

- Step 1 : Methylation of aniline using methylating agents (e.g., methyl iodide) under basic conditions to form N-methylaniline.

- Step 2 : Subsequent octadecylation via nucleophilic substitution or phase-transfer catalysis with 1-bromooctadecane.

Critical parameters include temperature control (exothermic reactions require cooling), solvent choice (e.g., DMF for polar aprotic conditions), and catalyst selection (e.g., ZnCl₂ for Friedel-Crafts alkylation). Purification via column chromatography or recrystallization is essential to remove unreacted long-chain alkyl halides, which can persist as impurities .

Q. How can researchers reliably characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to distinguish N-methyl (-CH₃, δ ~2.8–3.2 ppm) and N-octadecyl (-(CH₂)₁₇CH₃, δ ~1.2–1.4 ppm) groups. ¹³C NMR confirms quaternary carbons and branching.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₅H₄₃N, expected m/z ~365.35).

- FT-IR : Absorbance peaks for C-N stretching (~1250–1350 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹). Cross-referencing with databases like CAS REGISTRY ensures structural accuracy .

Q. What safety protocols are recommended for handling N-Methyl-N-ooctadecylaniline in laboratory settings?

- Methodological Answer : Based on structurally similar aromatic amines (e.g., N,N-Dimethylaniline):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps due to potential volatility.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from oxidizers, with silica gel to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer :

- Standardized Calibration : Use differential scanning calorimetry (DSC) for melting point determination under controlled heating rates.

- Solubility Studies : Conduct polarity-dependent solubility tests (e.g., in hexane vs. ethanol) with UV-Vis quantification.

- Database Cross-Validation : Compare data against authoritative sources like ChemSpider or Reaxys, noting measurement conditions (e.g., purity grade, solvent history) .

Q. What advanced techniques are suitable for analyzing the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles (e.g., onset temperature of degradation).

- HPLC-MS : Track degradation products over time in acidic/alkaline conditions.

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) and analyze via NMR for structural integrity .

Q. How should researchers address contradictory reports on the catalytic efficacy of this compound in surfactant or coordination chemistry applications?

- Methodological Answer :

- Controlled Replication : Reproduce studies with standardized substrates (e.g., fixed alkyl chain lengths) and reaction conditions (temperature, solvent polarity).

- Surface Tension Analysis : Use a tensiometer to compare micelle formation thresholds against literature values.

- Kinetic Studies : Employ stopped-flow techniques to measure reaction rates under varying catalytic loads. Discrepancies may arise from impurities or solvent effects .

Q. What strategies can mitigate interference from this compound degradation products in chromatographic analyses?

- Methodological Answer :

- Derivatization : Convert degradation products (e.g., oxidized amines) to stable derivatives (e.g., trifluoroacetylated compounds) for clearer GC-MS separation.

- Column Optimization : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) to resolve polar vs. nonpolar byproducts.

- Blank Controls : Run parallel experiments without the compound to identify background signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.